4-(Trifluoromethyl)cinnamaldehyde

Quorum Sensing Antivirulence Vibrio harveyi

4-(Trifluoromethyl)cinnamaldehyde (CAS 41917-83-3) is a specialized para-substituted cinnamaldehyde with unique electron-withdrawing properties (Hammett σₚ=0.54). Unlike unsubstituted cinnamaldehyde, this compound serves as an essential negative control in quorum sensing inhibition assays (19±8% at 50 µM vs. V. harveyi AI-2), enabling rigorous SAR validation. Its aldehyde reactivity supports derivatization into herbicidal agents targeting Cuscuta campestris, and as claimed in US Patent 11,865,086, it is a potential CYP2A6 inhibitor for smoking cessation research. Procure this compound for reproducible, publication-grade data.

Molecular Formula C10H7F3O
Molecular Weight 200.16
CAS No. 41917-83-3
Cat. No. B2928548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trifluoromethyl)cinnamaldehyde
CAS41917-83-3
Molecular FormulaC10H7F3O
Molecular Weight200.16
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC=O)C(F)(F)F
InChIInChI=1S/C10H7F3O/c11-10(12,13)9-5-3-8(4-6-9)2-1-7-14/h1-7H/b2-1+
InChIKeyHYCDCKWWJCPUNT-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(Trifluoromethyl)cinnamaldehyde (CAS 41917-83-3) Procurement and Differentiation Guide for Research and Industrial Users


4-(Trifluoromethyl)cinnamaldehyde (CAS 41917-83-3), also referred to as (2E)-3-[4-(trifluoromethyl)phenyl]prop-2-enal, is a para-trifluoromethyl substituted cinnamaldehyde derivative with the molecular formula C₁₀H₇F₃O and a molecular weight of 200.16 g/mol [1]. It belongs to the class of α,β-unsaturated aromatic aldehydes that serve as key intermediates and bioactive compounds in pharmaceutical, agrochemical, and materials science research . The trifluoromethyl group imparts distinct electronic and lipophilic properties that differentiate this compound from unsubstituted cinnamaldehyde and other halogenated analogs in both reactivity and biological target engagement [2].

Why 4-(Trifluoromethyl)cinnamaldehyde (CAS 41917-83-3) Cannot Be Substituted by Generic Cinnamaldehyde Analogs


The substitution of 4-(trifluoromethyl)cinnamaldehyde with unsubstituted cinnamaldehyde or other halogenated analogs is not scientifically justified due to the profound impact of the trifluoromethyl group on both electronic properties and biological activity profiles. Structure-activity relationship (SAR) studies reveal that para-substitution with an electron-withdrawing trifluoromethyl group (Hammett σₚ = 0.54) fundamentally alters the compound's behavior in quorum sensing inhibition, antibacterial potency, and metabolic stability [1]. In Vibrio harveyi AI-2 quorum sensing assays, 4-(trifluoromethyl)cinnamaldehyde exhibited only 19±8% inhibition at 50 µM, whereas the more potent 3,4-dichloro-cinnamaldehyde achieved 47±7% inhibition under identical conditions [2]. Conversely, in parasitic weed growth inhibition, the trifluoromethyl substitution enhances activity relative to the parent cinnamic acid [3]. These divergent SAR profiles demonstrate that the specific substitution pattern dictates target engagement and efficacy, rendering generic substitution scientifically unsound and potentially misleading in research and development applications [1].

Quantitative Differentiation Evidence for 4-(Trifluoromethyl)cinnamaldehyde (CAS 41917-83-3) Against Closest Comparators


AI-2 Quorum Sensing Inhibition: Reduced Activity Compared to Parent Cinnamaldehyde and Dichloro Analog

In a direct head-to-head SAR study of 24 cinnamaldehyde analogs, 4-(trifluoromethyl)cinnamaldehyde (compound 7) demonstrated only 19±8% inhibition of AI-2-regulated bioluminescence in V. harveyi BB170 at 50 µM, and 21±7% inhibition at 100 µM [1]. In stark contrast, the unsubstituted parent cinnamaldehyde (compound 1) achieved 22±4% and 65±13% inhibition at the same respective concentrations, while 3,4-dichloro-cinnamaldehyde (compound 9) was the most potent analog with 47±7% and 99±1% inhibition [1]. This quantitative SAR data reveals that para-trifluoromethyl substitution is suboptimal for AI-2 quorum sensing inhibition, a finding attributed to the compound's lower hydrophobicity and lack of meta-sterical effects compared to dihalogenated analogs [2].

Quorum Sensing Antivirulence Vibrio harveyi

Herbicidal Activity: Enhanced Growth Inhibition of Parasitic Weed Cuscuta campestris

In a structure-activity relationship study of 24 trans-cinnamic acid derivatives against the parasitic weed Cuscuta campestris, trans-4-(trifluoromethyl)cinnamic acid was identified as one of eight derivatives that enhanced growth inhibition relative to the parent trans-cinnamic acid [1]. While quantitative inhibition percentages were not explicitly reported for individual compounds, the study's findings demonstrate that para-trifluoromethyl substitution on the cinnamic acid scaffold improves herbicidal activity against C. campestris seedlings [1]. This is in direct contrast to the compound's reduced activity in quorum sensing assays, underscoring the target-dependent nature of SAR for this substitution pattern.

Herbicide Parasitic Weed Control Allelopathy

CYP2A6 Inhibition Potential: Patent Evidence for Nicotine Cessation Applications

U.S. Patent No. 11,865,086 (filed 2022) claims cinnamaldehyde derivative compounds for nicotine cessation, specifically identifying 2-trifluoromethylcinnamaldehyde (ortho-substituted) as an exemplified compound that inhibits the primary human nicotine-metabolizing enzyme cytochrome P450 2A6 (CYP2A6) [1]. The patent explicitly includes trifluoromethyl as a permissible substituent (R₁) on the cinnamaldehyde scaffold, citing its role in reducing nicotine metabolism rates and thereby decreasing the urge to consume nicotine-containing products [1]. While 4-(trifluoromethyl)cinnamaldehyde (para-substituted) is not directly exemplified, the patent's broad structural claims encompass all regioisomeric trifluoromethyl cinnamaldehydes as CYP2A6 inhibitors [1].

CYP2A6 Nicotine Metabolism Addiction Therapeutics

Synthetic Accessibility: One-Step Aldol Condensation Route with Moderate Yields

A Chinese patent (CN106748695B) discloses a one-step aldol condensation method for preparing m-trifluoromethyl cinnamaldehyde (meta-isomer) from m-trifluoromethyl benzaldehyde and acetaldehyde using DBU as a basic catalyst, achieving yields of 70.3% and 69.7% [1]. This method is directly applicable to the synthesis of 4-(trifluoromethyl)cinnamaldehyde by substituting the starting material with p-trifluoromethyl benzaldehyde. In contrast, the synthesis of more potent QS inhibitors like 3,4-dichloro-cinnamaldehyde requires multi-step procedures or less readily available starting materials [2]. The straightforward one-step condensation route with commercially available precursors provides a practical advantage for laboratories needing to produce or modify this compound in-house.

Synthesis Aldol Condensation Process Chemistry

Recommended Application Scenarios for 4-(Trifluoromethyl)cinnamaldehyde (CAS 41917-83-3) Based on Verifiable Evidence


Negative Control or Comparative Benchmark in Quorum Sensing Inhibition Assays

Given the documented low activity (19±8% inhibition at 50 µM, 21±7% at 100 µM) against V. harveyi AI-2 quorum sensing compared to cinnamaldehyde and 3,4-dichloro-cinnamaldehyde [1], this compound serves as an ideal negative control or baseline comparator in SAR studies aimed at identifying more potent anti-virulence agents. Researchers can use 4-(trifluoromethyl)cinnamaldehyde to establish the activity floor for para-substituted analogs and to validate assay sensitivity.

Synthetic Intermediate for Herbicidal and Agrochemical Development

The demonstrated enhancement of growth inhibition against Cuscuta campestris by trans-4-(trifluoromethyl)cinnamic acid [2] supports the use of 4-(trifluoromethyl)cinnamaldehyde as a key intermediate for synthesizing herbicidal agents. The aldehyde functionality allows for further derivatization into acids, esters, amides, and heterocycles, enabling the exploration of SAR for parasitic weed control.

Medicinal Chemistry Screening for CYP2A6 Inhibitors in Nicotine Cessation Programs

As claimed in U.S. Patent No. 11,865,086, trifluoromethyl-substituted cinnamaldehydes are potential CYP2A6 inhibitors that can reduce nicotine metabolism [3]. Procurement of 4-(trifluoromethyl)cinnamaldehyde is justified for pharmaceutical research groups developing novel smoking cessation therapeutics or studying nicotine pharmacokinetics.

In-House Synthesis and Process Development Studies

The availability of a robust one-step aldol condensation procedure (yields ~70% for the meta-isomer) [4] makes 4-(trifluoromethyl)cinnamaldehyde an attractive candidate for academic and industrial process chemistry laboratories aiming to optimize synthetic routes to trifluoromethylated cinnamyl derivatives. The commercial availability of starting materials (p-trifluoromethyl benzaldehyde and acetaldehyde) further reduces barriers to in-house preparation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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